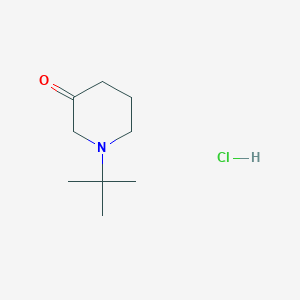![molecular formula C11H17NO B2482310 [3-(Diethylamino)phenyl]methanol CAS No. 58293-93-9](/img/structure/B2482310.png)
[3-(Diethylamino)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(Diethylamino)phenyl]methanol” is a chemical compound with the CAS Number: 58293-93-9 . It has a molecular weight of 179.26 and its IUPAC name is [3-(diethylamino)phenyl]methanol . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “[3-(Diethylamino)phenyl]methanol” is 1S/C11H17NO/c1-3-12(4-2)11-7-5-6-10(8-11)9-13/h5-8,13H,3-4,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“[3-(Diethylamino)phenyl]methanol” is a liquid at room temperature . It has a molecular weight of 179.26 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of [3-(Diethylamino)phenyl]methanol, focusing on six unique fields:
Pharmaceutical Development
[3-(Diethylamino)phenyl]methanol: is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to act as an intermediate in the creation of drugs that target neurological pathways, potentially aiding in the treatment of conditions such as depression and anxiety. The compound’s diethylamino group can interact with biological receptors, making it a valuable building block in medicinal chemistry .
Organic Synthesis
In organic chemistry, [3-(Diethylamino)phenyl]methanol serves as a versatile intermediate. It is used in the synthesis of complex organic molecules, including those with potential applications in materials science and catalysis. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a key reagent in synthetic pathways .
Catalysis Research
The compound is also significant in catalysis research. It can be used to study the mechanisms of catalytic reactions, particularly those involving hydrogen transfer. For instance, it has been employed in the development of ruthenium-based catalysts for the efficient methylation of anilines, a process important for producing N-methylanilines used in pharmaceuticals and agrochemicals .
Material Science
[3-(Diethylamino)phenyl]methanol: finds applications in the development of new materials with unique properties. Its derivatives can be used to create polymers and other materials that exhibit specific electronic or optical characteristics. This makes it valuable in the production of advanced materials for electronics, photonics, and other high-tech industries .
Fluorescent Probes
The compound and its derivatives are used in the design of fluorescent probes for biological imaging. These probes can help visualize cellular processes and structures, aiding in biomedical research. The diethylamino group enhances the fluorescence properties, making these probes highly sensitive and specific for detecting various biological targets .
Environmental Chemistry
In environmental chemistry, [3-(Diethylamino)phenyl]methanol is studied for its potential to degrade pollutants. Its chemical properties allow it to participate in reactions that break down harmful substances in the environment. Research in this area focuses on developing methods to use this compound in environmental remediation efforts .
Safety and Hazards
“[3-(Diethylamino)phenyl]methanol” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Propriétés
IUPAC Name |
[3-(diethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12(4-2)11-7-5-6-10(8-11)9-13/h5-8,13H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYKUNKNLHBYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Diethylamino)phenyl]methanol | |
CAS RN |
58293-93-9 |
Source


|
| Record name | [3-(diethylamino)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[butyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2482227.png)
![2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2482231.png)

![1-[4-[methyl-[2-[(3-Sulfamoylphenyl)amino]pyrimidin-4-Yl]amino]phenyl]-3-[4-(Trifluoromethyloxy)phenyl]urea](/img/structure/B2482233.png)

![N-(3,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2482235.png)



![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2482243.png)



![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan](/img/structure/B2482250.png)